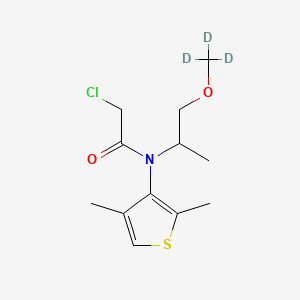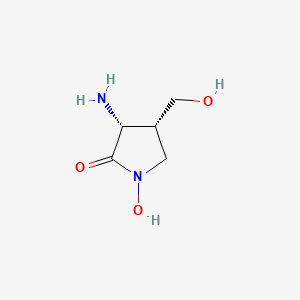
(3R,4R)-3-amino-1-hydroxy-4-(hydroxymethyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-3-amino-1-hydroxy-4-(hydroxymethyl)pyrrolidin-2-one is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a hydroxymethyl group attached to a pyrrolidinone ring. Its stereochemistry is defined by the (3R,4R) configuration, which plays a crucial role in its biological activity and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-3-amino-1-hydroxy-4-(hydroxymethyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the asymmetric 1,3-dipolar cycloaddition reaction. This method utilizes a dipolarophile, such as (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam, and an achiral ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine . The reaction proceeds under controlled conditions to yield the desired product with high stereoselectivity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis techniques. These methods often employ similar reaction conditions as laboratory-scale synthesis but are optimized for higher yields and purity. The use of efficient separation and purification techniques, such as crystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: (3R,4R)-3-amino-1-hydroxy-4-(hydroxymethyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the amino and hydroxyl groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield corresponding ketones or aldehydes, while reduction of the amino group can produce amines or other nitrogen-containing compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, (3R,4R)-3-amino-1-hydroxy-4-(hydroxymethyl)pyrrolidin-2-one serves as a valuable intermediate for the synthesis of various bioactive molecules. Its chiral nature makes it an essential building block in asymmetric synthesis .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its unique structure allows it to interact with specific biological targets, providing insights into molecular mechanisms and pathways.
Medicine: In medicine, this compound has potential therapeutic applications. It is investigated for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors .
Industry: In the industrial sector, this compound is utilized in the production of pharmaceuticals and fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of (3R,4R)-3-amino-1-hydroxy-4-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its binding affinity and the nature of the target. The compound’s stereochemistry plays a crucial role in determining its binding interactions and overall efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to (3R,4R)-3-amino-1-hydroxy-4-(hydroxymethyl)pyrrolidin-2-one include other chiral pyrrolidinone derivatives and amino alcohols. Examples include (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol and (3R,4R)-3-amino-4-hydroxy-tetrahydropyran .
Uniqueness: What sets this compound apart is its specific stereochemistry and the presence of multiple functional groups
Propriétés
Numéro CAS |
142229-15-0 |
|---|---|
Formule moléculaire |
C5H10N2O3 |
Poids moléculaire |
146.146 |
Nom IUPAC |
(3R,4R)-3-amino-1-hydroxy-4-(hydroxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C5H10N2O3/c6-4-3(2-8)1-7(10)5(4)9/h3-4,8,10H,1-2,6H2/t3-,4+/m0/s1 |
Clé InChI |
WMRRUWZRBMCOMQ-IUYQGCFVSA-N |
SMILES |
C1C(C(C(=O)N1O)N)CO |
Synonymes |
2-Pyrrolidinone,3-amino-1-hydroxy-4-(hydroxymethyl)-,cis-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


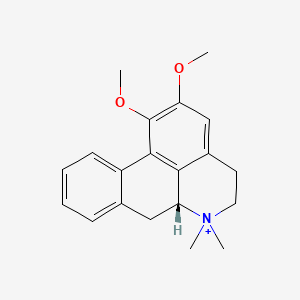

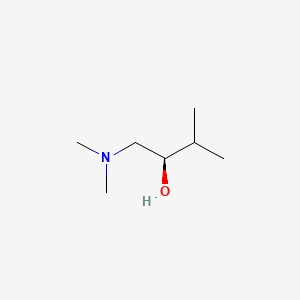
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-ethylcytidine](/img/structure/B587671.png)
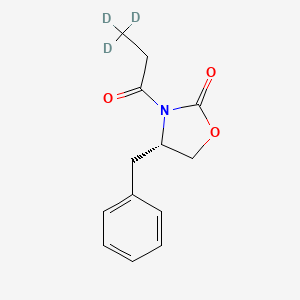

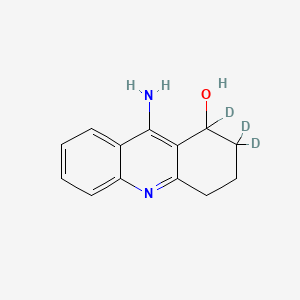
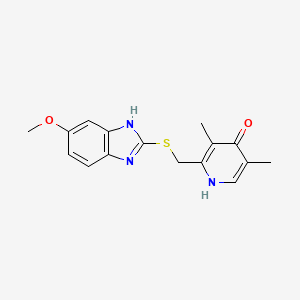
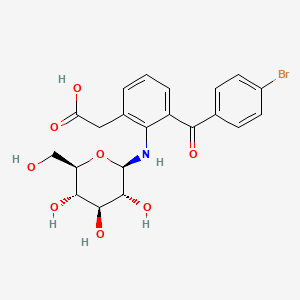
![3,5-Dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B587682.png)
